N-benzyl-N-butyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide
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Overview
Description
N-benzyl-N-butyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide is a complex organic compound with the molecular formula C26H36N2O3 This compound is characterized by its piperidine core, which is substituted with various functional groups, including benzyl, butyl, ethoxy, and hydroxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-butyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The benzyl, butyl, ethoxy, and hydroxybenzyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Final Coupling Reaction: The final step involves coupling the substituted piperidine with a carboxamide group to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-butyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-benzyl-N-butyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-butyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-butyl-1-(3-methoxy-4-hydroxybenzyl)piperidine-4-carboxamide
- N-benzyl-N-butyl-1-(3-ethoxy-4-methoxybenzyl)piperidine-4-carboxamide
- N-benzyl-N-butyl-1-(3-ethoxy-4-hydroxyphenyl)piperidine-4-carboxamide
Uniqueness
N-benzyl-N-butyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit different reactivity and interactions compared to similar compounds.
Properties
CAS No. |
4509-76-6 |
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Molecular Formula |
C26H36N2O3 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-benzyl-N-butyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H36N2O3/c1-3-5-15-28(20-21-9-7-6-8-10-21)26(30)23-13-16-27(17-14-23)19-22-11-12-24(29)25(18-22)31-4-2/h6-12,18,23,29H,3-5,13-17,19-20H2,1-2H3 |
InChI Key |
MVLQJAFJVXEFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC(=C(C=C3)O)OCC |
Origin of Product |
United States |
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